molecular formula C4H11NO2S B2931716 (3-Hydroxypropyl)(imino)(methyl)-l6-sulfanone CAS No. 1798331-38-0

(3-Hydroxypropyl)(imino)(methyl)-l6-sulfanone

Cat. No.: B2931716
CAS No.: 1798331-38-0
M. Wt: 137.2
InChI Key: NXYHWBZATUVGMY-UHFFFAOYSA-N
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Description

(3-Hydroxypropyl)(imino)(methyl)-l6-sulfanone is an organic compound that features a unique combination of functional groups, including a hydroxypropyl group, an imino group, and a sulfanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxypropyl)(imino)(methyl)-l6-sulfanone typically involves the reaction of 3-hydroxypropylamine with methyl sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and high yield. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxypropyl)(imino)(methyl)-l6-sulfanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The imino group can be reduced to form an amine.

    Substitution: The sulfanone group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

Major Products Formed

    Oxidation: The major product formed is the corresponding ketone or aldehyde.

    Reduction: The major product formed is the corresponding amine.

    Substitution: The major products formed are the substituted sulfanone derivatives.

Scientific Research Applications

(3-Hydroxypropyl)(imino)(methyl)-l6-sulfanone has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (3-Hydroxypropyl)(imino)(methyl)-l6-sulfanone involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the imino group can participate in nucleophilic or electrophilic reactions. The sulfanone group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    (3-Hydroxypropyl)(imino)(methyl)-l6-sulfanone: Unique due to the presence of both hydroxypropyl and imino groups.

    (3-Hydroxypropyl)(imino)(methyl)-l6-sulfoxide: Similar structure but with a sulfoxide group instead of a sulfanone group.

    (3-Hydroxypropyl)(imino)(methyl)-l6-sulfone: Similar structure but with a sulfone group instead of a sulfanone group.

Uniqueness

This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets

Properties

IUPAC Name

3-(methylsulfonimidoyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2S/c1-8(5,7)4-2-3-6/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYHWBZATUVGMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1798331-38-0
Record name 3-(S-methylsulfonimidoyl)propan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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